Dibenzyl Pentanedioate

説明

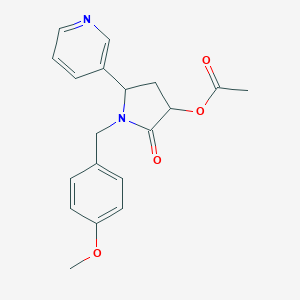

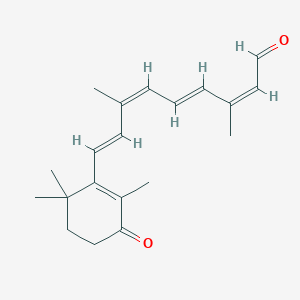

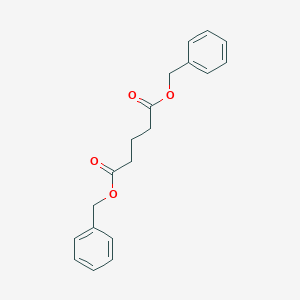

Dibenzyl Pentanedioate is a chemical compound primarily used in organic synthesis. It contains 60 atoms; 28 Hydrogen atoms, 24 Carbon atoms, 2 Nitrogen atoms, and 6 Oxygen atoms .

Synthesis Analysis

The synthesis of Dibenzyl Pentanedioate involves a multistep process starting with readily available benzaldehyde. The sequence includes the conversion of benzaldehyde to benzoin using thiamin as a catalyst. In the second step, the benzoin is oxidized to benzil through the use of an oxidizing agent. The third step is a condensation reaction of benzil with dibenzyl ketone (1,3-diphenyl-2-propanone) to produce tetraphenylcyclopentadienone .Molecular Structure Analysis

The Dibenzyl Pentanedioate molecule contains a total of 61 bonds; 33 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 2 secondary amides (aliphatic) .Chemical Reactions Analysis

The chemical reactions involving Dibenzyl Pentanedioate are complex and involve multiple transformations. For instance, the conversion of benzaldehyde to benzoin, the oxidation of benzoin to benzil, and the condensation reaction of benzil with dibenzyl ketone are some of the key steps in the synthesis process .科学的研究の応用

1. Glutarate Production in Microbial Cell Factories Glutarate is a monomeric precursor for bio-based polymers. The compound 1,5-DIBENZYL GLUTARATE has been used in research to improve the production of glutarate in microbial hosts like Corynebacterium glutamicum . The research involved using adaptive laboratory evolution to improve a C. glutamicum strain engineered for the production of glutarate .

Antifungal Potential in Coordination Polymers

1,5-DIBENZYL GLUTARATE has been used in the creation of cobalt(II)-coordination polymers, which have shown potential antifungal properties . These polymers were tested against two model fungal pathogens, Candida albicans and Aspergillus niger, and showed significant inactivation of C. albicans cells .

Development of Bio-based Plastics

The demand for bio-based plastics is increasing worldwide. Glutarate, which can be produced from 1,5-DIBENZYL GLUTARATE, is a monomeric precursor for these bio-based polymers . Improving the production of glutarate in microbial hosts can help meet the market demand for bio-based plastics .

Reactive Extraction of Glutarate

Reactive extraction of glutarate directly from the fermentation broth has been optimized, leading to yields of 58% and 99% in the reactive extraction and reactive re-extraction step, respectively . This process involves the use of 1,5-DIBENZYL GLUTARATE.

Generation of Reactive Species

The cobalt(II)-coordination polymers containing 1,5-DIBENZYL GLUTARATE can generate reactive species NO and H2O2 . These species might play a role in inactivating fungal cells .

Safety and Hazards

作用機序

Target of Action

It’s known that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules in the cell.

Biochemical Pathways

1,5-Dibenzyl Glutarate is related to glutarate, a carbon-5 dicarboxylic acid . Glutarate is part of several biochemical pathways, including the tricarboxylic acid (TCA) cycle . In the TCA cycle, it participates in various biological processes such as anti-oxidative defense, energy production, signaling modules, and genetic modification .

Pharmacokinetics

It’s soluble in chloroform , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound is used for proteomics research , suggesting it may have effects at the protein level.

Action Environment

1,5-Dibenzyl Glutarate is recommended for storage at -20°C for long-term use . This suggests that temperature could be a significant environmental factor influencing the compound’s action, efficacy, and stability.

特性

IUPAC Name |

dibenzyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(21)23-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZHJBTWPOYHHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407565 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibenzyl Pentanedioate | |

CAS RN |

56977-08-3 | |

| Record name | Dibenzyl Pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。